molecular formula C11H19BrO2 B12980806 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one

Cat. No.: B12980806
M. Wt: 263.17 g/mol
InChI Key: DXAPDGFCGUDXKM-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is an organic compound that features a bromine atom attached to an ethanone group, which is further connected to a tetrahydropyran ring substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-one with bromine in the presence of a suitable solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure controlled bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance safety and efficiency in handling bromine, which is a hazardous reagent.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions, depending on the oxidizing agent used.

Major Products Formed

    Nucleophilic Substitution: Produces substituted ethanone derivatives.

    Reduction: Yields the corresponding alcohol.

    Oxidation: Forms carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. In reduction reactions, the carbonyl group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. Oxidation reactions involve the addition of oxygen or removal of hydrogen to form oxidized products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2,2,6,6-tetramethyltetrahydro-2H-pyran-4-yl)ethan-1-one is unique due to the presence of the tetrahydropyran ring with four methyl groups, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

2-bromo-1-(2,2,6,6-tetramethyloxan-4-yl)ethanone

InChI

InChI=1S/C11H19BrO2/c1-10(2)5-8(9(13)7-12)6-11(3,4)14-10/h8H,5-7H2,1-4H3

InChI Key

DXAPDGFCGUDXKM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)C(=O)CBr)C

Origin of Product

United States

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